molecular formula C16H20N2O3 B2696225 N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 326886-61-7

N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2696225
CAS No.: 326886-61-7
M. Wt: 288.347
InChI Key: RJWISNIAXQMLDD-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with N-(2-(diethylamino)ethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxy derivatives of the chromene ring.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique chromene structure, which imparts distinct optical properties and potential biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-18(4-2)10-9-17-15(19)13-11-12-7-5-6-8-14(12)21-16(13)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWISNIAXQMLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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